molecular formula C22H30O6 B12775869 Methylprednisolone acetal CAS No. 65644-79-3

Methylprednisolone acetal

Cat. No.: B12775869
CAS No.: 65644-79-3
M. Wt: 390.5 g/mol
InChI Key: YGQIQVGIXHWRFV-XLECKLAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylprednisolone acetal is a synthetic glucocorticoid corticosteroid, a derivative of prednisolone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in clinical and veterinary medicine for its ability to modulate the immune response and reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylprednisolone acetal can be synthesized through various chemical pathways. One common method involves the acetylation of methylprednisolone. The process typically includes the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final acetal product.

Industrial Production Methods

Industrial production of this compound often involves large-scale acetylation reactions. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The suspension of this compound is prepared using moist heat sterilization or autoclaving in the presence of polysorbate to achieve good physical and chemical stability .

Chemical Reactions Analysis

Types of Reactions

Methylprednisolone acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Methylprednisolone acetal exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates gene expression. The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability . It also influences carbohydrate, protein, and lipid metabolism, and maintains fluid and electrolyte homeostasis .

Properties

CAS No.

65644-79-3

Molecular Formula

C22H30O6

Molecular Weight

390.5 g/mol

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-17-(2,2-dihydroxyacetyl)-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H30O6/c1-11-8-13-14-5-7-22(28,18(25)19(26)27)21(14,3)10-16(24)17(13)20(2)6-4-12(23)9-15(11)20/h4,6,9,11,13-14,16-17,19,24,26-28H,5,7-8,10H2,1-3H3/t11-,13-,14-,16-,17+,20-,21-,22-/m0/s1

InChI Key

YGQIQVGIXHWRFV-XLECKLAMSA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(O)O)O

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)C(O)O)O

Origin of Product

United States

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